1,2,4-Triazin-5(4H)-one, 3-[[(4-fluorophenyl)methyl]thio]-6-methyl-
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Overview
Description
1,2,4-Triazin-5(4H)-one, 3-[[(4-fluorophenyl)methyl]thio]-6-methyl- is a heterocyclic compound that belongs to the triazine family This compound is characterized by a triazine ring, which is a six-membered ring containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4-Triazin-5(4H)-one, 3-[[(4-fluorophenyl)methyl]thio]-6-methyl- typically involves the condensation of 4H-1,2,4-triazol-3-amine with ortho esters derived from acetic, propionic, and benzoic acids. This reaction produces the corresponding N-(4H-1,2,4-triazol-3-yl) carboximidates, which are then treated with cyanamide, carbon disulfide, and sodium thiocyanate to yield the desired triazine derivatives .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield, purity, and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
1,2,4-Triazin-5(4H)-one, 3-[[(4-fluorophenyl)methyl]thio]-6-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: Nucleophilic substitution reactions can replace the fluorophenylmethylthio group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and alcohols.
Substitution: Various substituted triazine derivatives depending on the nucleophile used.
Scientific Research Applications
1,2,4-Triazin-5(4H)-one, 3-[[(4-fluorophenyl)methyl]thio]-6-methyl- has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antidiabetic, and antioxidant properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1,2,4-Triazin-5(4H)-one, 3-[[(4-fluorophenyl)methyl]thio]-6-methyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological processes, contributing to its observed effects in various applications .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[4,3-a][1,3,5]triazin-5-amines: These compounds share a similar triazine core structure and exhibit comparable biological activities.
1,2,4-Triazolo[4,3-c][1,3,5]thiadiazine-5-thiones: These derivatives also contain a triazine ring and are studied for their potential therapeutic applications.
1,2,4-Triazolo[4,3-c][1,3,5]thiadiazin-5-imines: Similar in structure and function, these compounds are explored for their medicinal properties.
Uniqueness
1,2,4-Triazin-5(4H)-one, 3-[[(4-fluorophenyl)methyl]thio]-6-methyl- is unique due to the presence of the 4-fluorophenylmethylthio group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other triazine derivatives and contributes to its specific applications in research and industry.
Properties
IUPAC Name |
3-[(4-fluorophenyl)methylsulfanyl]-6-methyl-4H-1,2,4-triazin-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10FN3OS/c1-7-10(16)13-11(15-14-7)17-6-8-2-4-9(12)5-3-8/h2-5H,6H2,1H3,(H,13,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGRJQKJSKWRBPV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(NC1=O)SCC2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10FN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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